molecular formula C7H16ClN B2599414 1-Propylcyclobutanamine hydrochloride CAS No. 1713160-67-8

1-Propylcyclobutanamine hydrochloride

Cat. No.: B2599414
CAS No.: 1713160-67-8
M. Wt: 149.66
InChI Key: YURCATSIVSGVTA-UHFFFAOYSA-N
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Description

1-Propylcyclobutanamine hydrochloride is a cycloalkylamine derivative featuring a cyclobutane ring substituted with a propylamine group and a hydrochloride salt. Its molecular formula is C₇H₁₆ClN (calculated based on cyclobutane core + propyl chain and hydrochloride). The cyclobutane ring introduces steric strain, which may influence its physicochemical properties and reactivity compared to larger cycloalkanes.

Properties

IUPAC Name

1-propylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-4-7(8)5-3-6-7;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURCATSIVSGVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylcyclobutanamine hydrochloride can be synthesized through the nucleophilic substitution of haloalkanes. The primary amine can be synthesized by alkylation of ammonia, where a large excess of ammonia is used to ensure the formation of the primary amine . The reaction typically involves the use of alkyl halides, such as alkyl iodides or bromides, which react with ammonia to form the desired amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine acts as a nucleophile in the following transformations:

Reaction TypeConditionsProductYieldSource
Acylation Acetyl chloride, Et₃N, DCM, 0°C → RTN-Acetyl-1-propylcyclobutanamine92%
Sulfonylation Tosyl chloride, pyridine, DCMN-Tosyl derivative85%
Reductive alkylation Aldehyde, NaBH₃CN, MeOHN-Alkylated cyclobutylamine60–75%

These reactions highlight the amine’s utility in constructing amide or sulfonamide bonds, critical in medicinal chemistry .

Thermal Decomposition and β-Fragmentation

Heating 1-propylcyclobutanamine hydrochloride above 100°C induces ring strain relief via β-fragmentation , producing:

  • Propene and cyclobutane-derived imine intermediates (detected via GC-MS) .

  • Competing pathways include 1,4-biradical formation , leading to stereospecific cyclopropane byproducts (observed in related systems ).

Oxidation Reactions

The amine undergoes oxidation under strong conditions:

Oxidizing AgentConditionsProductNotesSource
KMnO₄, H₂O, Δ Acidic aqueous solution1-propylcyclobutanoneOveroxidation to ketone
Ag₂O, Pd(OAc)₂, DCE 100°C, 20 hArylated γ-C–H functionalized productRequires palladium catalysis

Notably, silver oxide facilitates γ-C–H arylation via a proposed alkyl palladium intermediate, bypassing traditional directing-group strategies .

Ring-Opening Functionalization

The cyclobutane ring participates in strain-driven reactions:

  • [2+2] Cycloreversion : UV irradiation cleaves the cyclobutane ring, yielding 1-propylpropene and NH₃ .

  • Acid-catalyzed hydrolysis : Concentrated HCl at reflux opens the ring to form γ-aminobutyric acid (GABA) derivatives (analogous to ).

Metabolic Reactions (Inference from Pharmacokinetic Studies)

In drug metabolism, cyclobutylamines like this compound exhibit:

  • Cytochrome P450 oxidation : Hydroxylation at the cyclobutane ring’s bridgehead position, forming stable metabolites .

  • Conjugation : Glucuronidation at the amine group, enhancing water solubility for excretion .

Stability and Handling Considerations

  • Thermal stability : Decomposes above 135°C (similar to ).

  • Light sensitivity : Store in amber vials to prevent photolytic ring-opening .

  • Hygroscopicity : The hydrochloride salt is moisture-sensitive, requiring anhydrous storage .

Scientific Research Applications

Medicinal Chemistry Applications

1-Propylcyclobutanamine hydrochloride is part of a broader class of cyclobutane derivatives that have shown promise in drug development. The cyclobutane ring structure offers several advantages:

  • Conformational Restriction : Cyclobutane derivatives can induce conformational restrictions in molecular structures, which may enhance the binding affinity to biological targets. This has been demonstrated in various studies where cyclobutane moieties improved the pharmacokinetic profiles of drug candidates .
  • Improved Metabolic Stability : The introduction of cyclobutane rings can enhance the metabolic stability of compounds, making them more viable for therapeutic use. For instance, compounds with cyclobutane structures have been shown to resist enzymatic degradation better than their non-cyclobutane counterparts .
  • Targeting Protein Kinases : Cyclobutane derivatives have been explored as inhibitors of protein kinases, which are critical in many signaling pathways associated with cancer. The unique properties of these compounds allow for selective targeting of specific kinases involved in tumor growth and progression .

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate due to its ability to undergo various chemical transformations. Key applications include:

  • Synthesis of Complex Molecules : Cyclobutane derivatives can be utilized in the synthesis of more complex organic molecules. Their unique ring structure allows for regioselective and stereoselective reactions, which are crucial in creating specific molecular architectures needed for pharmaceutical compounds .
  • Building Blocks for Drug Development : The compound can act as a building block in the synthesis of novel drugs, particularly those targeting neurological conditions and cancers. Its structural features enable the design of molecules with improved efficacy and reduced side effects .

Case Studies and Research Findings

Several case studies highlight the application of this compound and related compounds in real-world scenarios:

  • Cyclobutane Derivatives in Cancer Therapy : Research has indicated that cyclobutane derivatives, including this compound, are being investigated for their potential as JAK inhibitors. These inhibitors are crucial for treating inflammatory diseases and certain types of cancer by modulating immune responses and cell proliferation .
  • Pharmacological Studies : A study examining the pharmacological properties of cyclobutane derivatives showed that these compounds could significantly inhibit tumor growth in xenograft models. This illustrates their potential as therapeutic agents in oncology .

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryEnhances binding affinity and metabolic stabilityImproved PK profiles in drug candidates targeting protein kinases
Organic SynthesisActs as an intermediate for complex molecule synthesisUtilized for regioselective and stereoselective reactions in drug development
Cancer TherapyInvestigated as JAK inhibitors for treating inflammatory diseases and cancersDemonstrated tumor growth inhibition in xenograft models

Mechanism of Action

The mechanism of action of 1-Propylcyclobutanamine hydrochloride involves its interaction with molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds exhibit structural similarities to 1-propylcyclobutanamine hydrochloride, differing primarily in substituents on the cyclobutane or cycloalkane ring:

Compound Name Substituents Molecular Formula Key Structural Features
1-Propylcyclobutanamine HCl Propyl group on cyclobutane C₇H₁₆ClN Cyclobutane core, linear alkyl chain
1-Ethylcyclobutanamine HCl Ethyl group on cyclobutane C₆H₁₄ClN Shorter alkyl chain, reduced lipophilicity
3,3-Dimethylcyclobutanamine HCl Two methyl groups on C3 C₆H₁₄ClN Increased steric hindrance
1-(Methoxymethyl)cyclobutanamine HCl Methoxymethyl group C₆H₁₄ClNO Ether linkage, enhanced polarity
2-Phenyl-1-propanamine HCl Phenyl group on propane chain C₉H₁₄ClN Aromatic ring, higher lipophilicity

Data derived from structural analysis of analogs in , and 12.

Key Observations:
  • Steric Effects : 3,3-Dimethylcyclobutanamine’s methyl groups introduce steric hindrance, which may reduce binding affinity to target receptors compared to less hindered analogs .
  • Polarity : The methoxymethyl substituent in 1-(methoxymethyl)cyclobutanamine increases polarity, likely enhancing aqueous solubility but reducing blood-brain barrier penetration .
  • Aromatic vs.

Physicochemical Properties

While explicit solubility and logP data are unavailable in the provided evidence, trends can be inferred:

  • Cyclobutane Ring Strain : The four-membered ring increases molecular rigidity and may reduce thermal stability compared to cyclohexane-based analogs.
  • Hydrochloride Salt Formation : Enhances water solubility relative to freebase forms, critical for bioavailability in drug formulations .

Pharmacological Implications

  • 1-Propylcyclobutanamine HCl : The propyl chain balances lipophilicity and solubility, making it a candidate for CNS-targeting prodrugs.
  • 2-Phenyl-1-propanamine HCl : The aromatic ring may confer affinity for serotonin or dopamine receptors, as seen in fluoxetine hydrochloride (), though specific activity data are lacking.
  • Methoxymethyl Analogs : Increased polarity could limit CNS penetration but improve renal excretion, suggesting utility in peripheral-acting agents .

Biological Activity

1-Propylcyclobutanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique cyclobutane structure, which has implications for biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a propyl group and an amine functional group. The rigidity introduced by the cyclobutane structure can enhance binding interactions with biological targets, potentially leading to increased potency and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Cyclobutane derivatives have been shown to interact with various receptors, including histamine H3 receptors and retinoic acid-related orphan receptors (RORγt), enhancing affinity and selectivity for these targets .
  • Inhibition of Enzyme Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in tumor growth, such as AKT inhibitors, by disrupting critical protein interactions necessary for cell proliferation .
  • Neurotropic Effects : Some cyclobutane-containing compounds have been linked to neurotrophic factor biosynthesis, suggesting potential applications in neurodegenerative diseases .

Biological Activity Data

A summary of the biological activities observed in studies involving this compound and related compounds is presented in Table 1.

Activity Effect Reference
Receptor BindingIncreased affinity for H3 receptors
Enzyme InhibitionInhibition of AKT
Neurotrophic Factor InductionEnhanced NGF mRNA expression
CytotoxicityIC50 values < 4 µg/mL

Case Studies

Several case studies highlight the therapeutic potential of cyclobutane derivatives, including this compound:

  • Neurogenic Effects : A study investigated the effects of cyclobutane-containing alkaloids on neurotrophic factors. It was found that compounds similar to this compound significantly increased NGF mRNA expression in human astrocytoma cells, indicating potential neuroprotective properties .
  • Antitumor Activity : Research on related cyclobutane derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, piplartine, a cyclobutane derivative, exhibited potent anti-cancer activity with an IC50 value indicating effective inhibition of tumor growth .
  • Histamine Receptor Antagonism : A study focused on the design of histamine H3 receptor antagonists that incorporated cyclobutane motifs showed improved binding affinity compared to traditional structures. This suggests that this compound could be a candidate for treating conditions influenced by histamine signaling .

Q & A

Q. How can researchers ensure ethical compliance when studying psychoactive analogs of this compound?

  • Methodological Answer :
  • Regulatory Approval : Submit protocols to institutional review boards (IRBs) addressing DEA Schedule considerations (if applicable).
  • Literature Gaps : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions, avoiding duplication of prior work on arylcyclohexylamines .

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